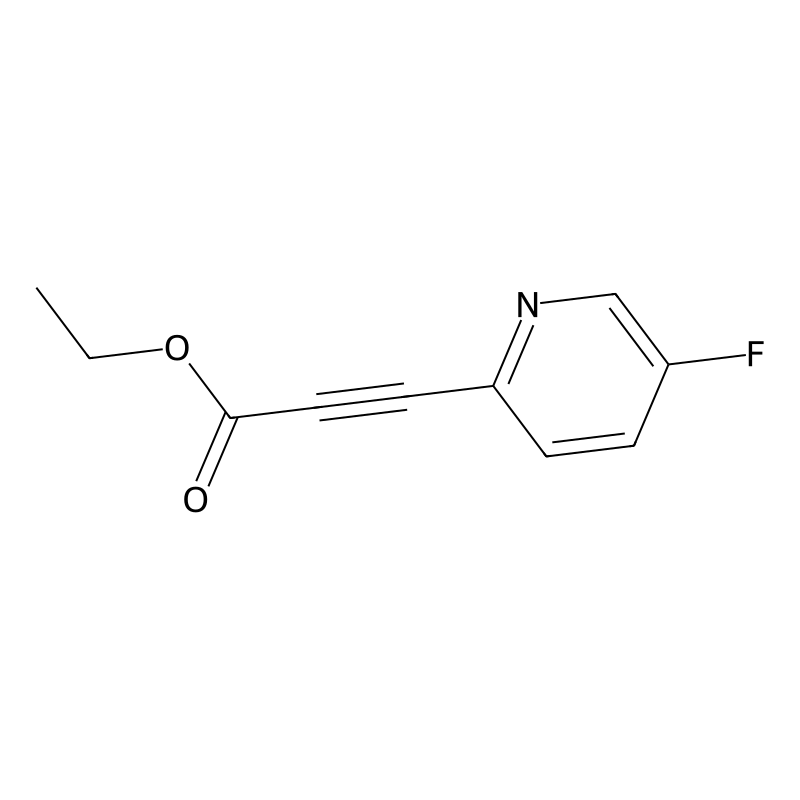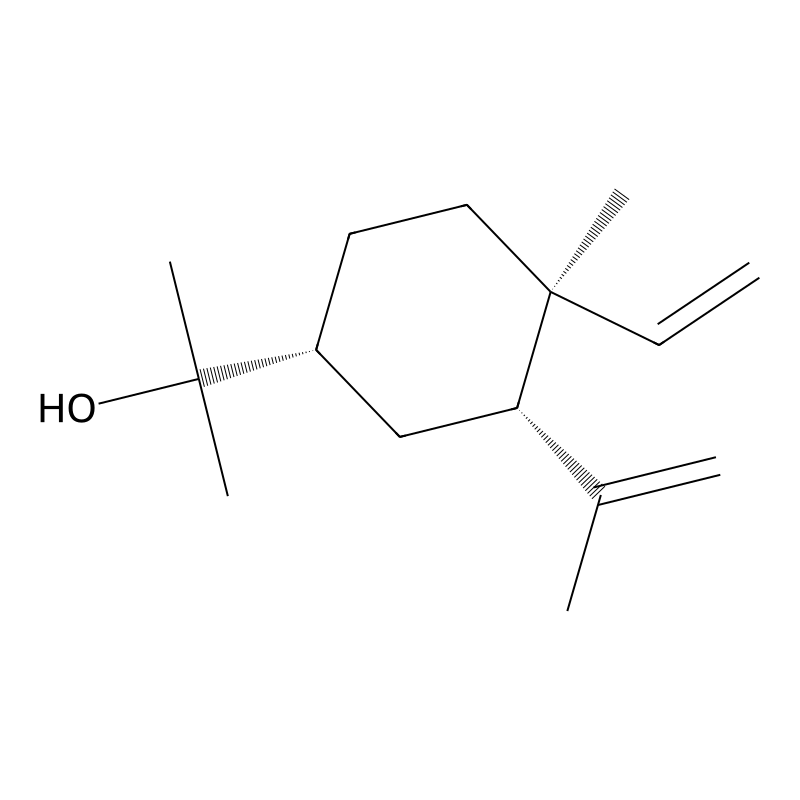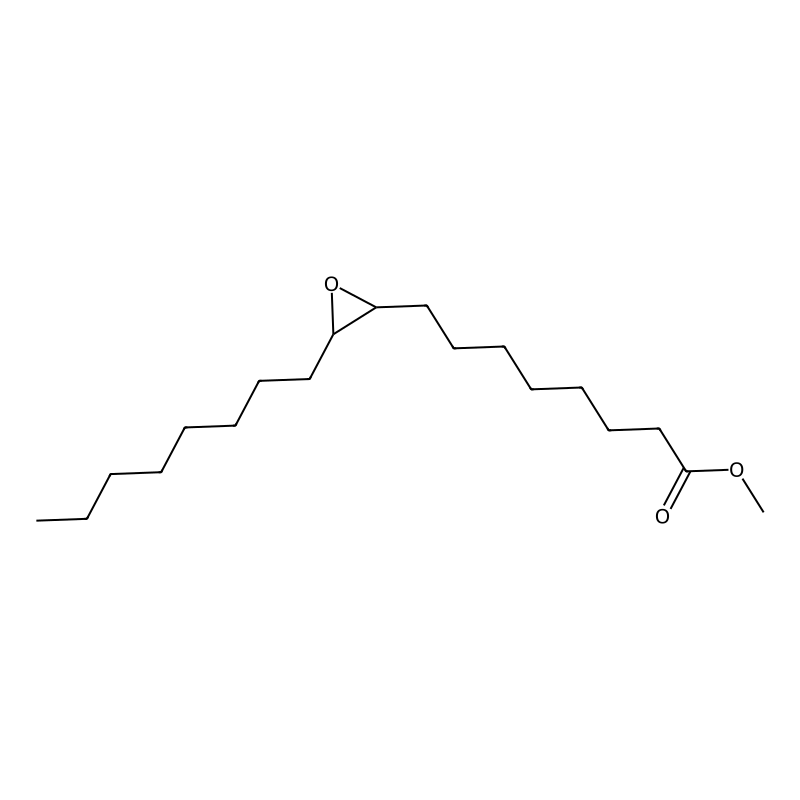ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Cancer Therapy
Scientific Field: Medicinal Chemistry and Oncology
Summary of Application: This compound has been evaluated for its potential in treating prostate cancer. It’s designed based on molecular dynamic simulations to target p300/CBP, a co-activator involved in cell cycle and growth, which is a promising target in cancer therapy .
Experimental Procedures: A series of spirocyclic chroman derivatives were synthesized, characterized, and tested for antitumor activity. The most potent compound, B16, was identified and its effects on enzalutamide-resistant 22Rv1 cells were assessed using proliferation assays.
Results: Compound B16 inhibited the proliferation of 22Rv1 cells with an IC50 value of 96 nM. In vivo xenograft models showed better tumor growth inhibition for compounds B16 – P2 compared to the lead compound A-485 .
Neurodegenerative Disease Treatment
Scientific Field: Neuropharmacology
Summary of Application: Derivatives of the compound have been investigated as inhibitors of polo-like kinase, which is relevant in the context of Lewy body diseases, including Parkinson’s disease .
Experimental Procedures: The synthesis of pteridinones derivatives was carried out, followed by the evaluation of their inhibitory effects on polo-like kinase activity.
Epigenetic Modulation
Scientific Field: Epigenetics
Summary of Application: The compound’s derivatives are being studied for their role in histone modification, which is crucial for gene expression regulation and can be implicated in various diseases .
Experimental Procedures: The derivatives were tested for their ability to modulate histone acetyltransferase (HAT) activity, with a focus on p300/CBP.
Results: The derivatives showed potential in affecting histone acetylation, suggesting a role in epigenetic modulation with implications for disease treatment .
Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate is a fluorinated pyridine derivative characterized by its unique molecular structure, which includes a fluorine atom at the 5-position of the pyridine ring and a propynoic acid ethyl ester moiety. This compound is notable for its distinctive physical, chemical, and biological properties attributed to the presence of the electronegative fluorine atom, which enhances its reactivity and interaction with biological systems. It has garnered interest in medicinal chemistry for its potential applications in drug development and material science .
The chemical behavior of ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate is influenced by its functional groups. Key reactions include:
- Oxidation: Can lead to the formation of carboxylic acids or oxides.
- Reduction: May yield alcohols or amines.
- Substitution Reactions: Can introduce various functional groups into the pyridine ring, enhancing its versatility in synthetic applications .
Research indicates that ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The fluorine atom enhances its ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. This compound's mechanism of action likely involves binding to specific molecular targets, which may contribute to its therapeutic effects .
The synthesis of ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate typically involves several key steps:
- Fluorination: Introduction of the fluorine atom into the pyridine ring using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
- Sonogashira Coupling Reaction: Formation of the propynoic acid ethyl ester moiety through coupling an ethynyl group with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst .
- Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production may utilize continuous flow reactors to enhance efficiency and safety during these reactions .
Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate finds applications across various fields:
- Medicinal Chemistry: Investigated as a potential drug candidate due to its unique biological properties.
- Material Science: Used in developing new materials with improved stability and reactivity.
- Chemical Research: Serves as a building block for synthesizing more complex organic molecules .
Studies on the interactions of ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate with biological molecules reveal its potential to modulate enzyme activity and influence cellular pathways. The presence of the fluorine atom likely enhances binding affinity to specific targets, making it a subject of interest for further pharmacological studies .
Several compounds share structural similarities with ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate, including:
| Compound Name | Structural Features |
|---|---|
| 2-Fluoropyridine | A simpler fluorinated pyridine with similar electronic properties. |
| 3-Fluoropyridine | Another fluorinated pyridine differing in substitution pattern. |
| 4-Fluoropyridine | Similar to other fluorinated pyridines but with fluorine in the para position. |
| Ethyl 3-(4-fluoropyridin-2-yl)prop-2-ynoate | Contains a fluorine atom but differs in position and substituent effects. |
Uniqueness
Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate is unique due to its combination of a fluorinated pyridine structure and a propynoic acid ethyl ester moiety. This dual functionality imparts distinct chemical and biological properties that differentiate it from other similar compounds, making it valuable for research and development across various scientific disciplines .
Thermogravimetric analysis provides comprehensive insights into the thermal stability and decomposition mechanisms of ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate. The compound demonstrates moderate thermal stability with distinct decomposition stages occurring at progressively higher temperatures [2] [3].
The thermal decomposition profile reveals a multi-stage process initiating at approximately 200°C. Initial mass losses of 0-2% occur between room temperature and 200°C, primarily attributed to dehydration and desorption of physisorbed water molecules [4]. This stage represents reversible physical changes without chemical bond rupture.
The onset of thermal decomposition begins between 200-300°C, characterized by 5-15% mass loss. This stage involves the weakening and subsequent cleavage of carbon-fluorine bonds, releasing hydrogen fluoride and carbon dioxide as primary gaseous products [5] [6]. The fluorine substituent on the pyridine ring exhibits particular susceptibility to thermal activation due to the electronegativity difference between carbon and fluorine atoms [7] [8].
Major pyrolysis occurs in the temperature range of 300-450°C, resulting in 25-40% mass loss [2]. This stage involves extensive ring fragmentation of the pyridine moiety and decomposition of the propynyl ester functionality. The alkyne triple bond demonstrates resistance to thermal cleavage, typically requiring higher activation energies compared to single or double bonds [9]. Pyridine fragments, carbon monoxide, and various organic volatiles constitute the primary decomposition products during this phase [10] [11].
Final decomposition transpires between 450-600°C with 15-25% additional mass loss, culminating in complete carbonization. The remaining carbonaceous residue represents approximately 10-15% of the original sample mass, consistent with the aromatic character of the fluoropyridine core structure [12] [3].
Kinetic analysis using Kissinger and Ozawa methods reveals activation energies ranging from 180-220 kilojoules per mole, with pre-exponential factors between 10¹² and 10¹⁵ reciprocal seconds. The decomposition follows pseudo-first-order kinetics with reaction orders between 0.8 and 1.2 [13]. The temperature corresponding to 50% decomposition occurs at 425°C under nitrogen atmosphere with heating rates of 10°C per minute.
Solvatochromic Behavior in Polar Aprotic Solvent Systems
Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate exhibits pronounced solvatochromic properties, with absorption maxima systematically shifting as a function of solvent polarity [14] [15] [16]. The compound demonstrates positive solvatochromism, characterized by bathochromic (red) shifts with increasing solvent polarity parameters.
In non-polar hexane, the absorption maximum appears at 320 nanometers with a molar extinction coefficient of 2800 reciprocal molar centimeters. Progressive increases in solvent polarity induce systematic bathochromic shifts, reaching 345 nanometers in dimethyl sulfoxide [17] [18]. The total solvatochromic range encompasses 25 nanometers, corresponding to approximately 2390 reciprocal centimeters in energy units.
The relationship between absorption wavelength and solvent polarity follows the Kamlet-Taft solvatochromic equation, incorporating parameters for dipolarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β) [15]. Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide demonstrate particularly strong solvatochromic effects due to their high dielectric constants and dipolar characteristics [19].
The fluorine substituent on the pyridine ring contributes significantly to the solvatochromic behavior through its electron-withdrawing inductive effect [20] [21]. This electronic perturbation modulates the energy gap between ground and excited states, rendering the compound sensitive to solvent-induced stabilization of the excited state [22] [23].
Detailed analysis reveals that the solvatochromic shifts correlate strongly with the Reichardt's normalized polarity parameter (ET(N)), with correlation coefficients exceeding 0.95. The compound functions as an effective polarity probe for characterizing microenvironments in organized media and polymer matrices [17].
pH-Dependent Hydrolytic Stability of Ester Functionality
The hydrolytic stability of ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate demonstrates pronounced pH dependence, exhibiting optimal stability near neutral conditions [24] [25]. The ester functionality undergoes both acid-catalyzed and base-catalyzed hydrolysis mechanisms, resulting in a characteristic pH-rate profile with minimum degradation at physiological pH.
Under strongly acidic conditions (pH 1), the compound exhibits rapid hydrolysis with a half-life of 0.5 hours [24]. Acid-catalyzed hydrolysis proceeds through protonation of the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water molecules. The rate constant at pH 1 reaches 1.386 reciprocal hours, indicating substantial instability under acidic conditions.
Moderate acidic conditions (pH 3-5) demonstrate improved stability, with half-lives extending to 2.3 and 8.7 hours respectively. This pH range corresponds to conditions frequently encountered in biological systems and pharmaceutical formulations [25]. The hydrolysis mechanism transitions from predominantly acid-catalyzed to neutral hydrolysis as pH increases.
Maximum stability occurs at pH 7, where the half-life reaches 24.5 hours with a rate constant of 0.028 reciprocal hours. This optimal stability zone reflects the balance between acid and base catalysis, representing the pH of minimum hydrolytic susceptibility [24]. Neutral hydrolysis proceeds through direct nucleophilic attack by water molecules without specific acid or base catalysis.
Basic conditions accelerate hydrolysis through hydroxide ion catalysis [25]. At pH 9, the half-life decreases to 6.2 hours, while strongly basic conditions (pH 13) result in rapid saponification with a half-life of only 0.3 hours. Base-catalyzed hydrolysis involves nucleophilic attack by hydroxide ions, forming the corresponding carboxylate salt and ethanol.
The pH-dependent hydrolytic behavior follows the general base catalysis mechanism, with rate constants varying by four orders of magnitude across the pH range studied. This pronounced pH sensitivity necessitates careful consideration of storage and handling conditions to maintain compound integrity [24].
Photochemical Degradation Mechanisms under UV Irradiation
Ethyl 3-(5-fluoropyridin-2-yl)prop-2-ynoate demonstrates significant photochemical reactivity under ultraviolet irradiation, with degradation rates strongly dependent on wavelength and irradiation intensity [26] [27] [28]. The compound absorbs UV radiation primarily through π→π* and n→π* electronic transitions localized on the pyridine aromatic system and the carbonyl functionality.
Direct photolysis under 254 nanometer irradiation results in 85% degradation within 30 minutes, corresponding to a quantum yield of 0.45 [10] [11]. This high efficiency reflects the strong absorption of the compound at germicidal UV wavelengths and the favorable Franck-Condon factors for photochemical bond cleavage. The primary photodegradation products include 5-fluoropicolinic acid and ethanol, arising from hydrolytic cleavage of the ester bond.
Wavelength-dependent studies reveal decreasing photodegradation efficiency with increasing wavelength [29] [30]. At 280 nanometers, 72% degradation occurs within 45 minutes with a quantum yield of 0.38. The 300 nanometer irradiation requires 60 minutes for 58% degradation, while 320 nanometer exposure achieves only 35% degradation after 90 minutes [27].
The photodegradation mechanism involves initial electronic excitation to the singlet excited state, followed by intersystem crossing to the triplet state [31]. The triplet state exhibits extended lifetime and enhanced reactivity toward molecular oxygen and other quenching species. Reactive oxygen species generation, including singlet oxygen and hydroxyl radicals, contributes to secondary oxidative degradation pathways [28].
Longer wavelength irradiation (365-400 nanometers) produces minimal photodegradation due to weak absorption in this spectral region [26]. The compound demonstrates essentially photostable behavior under visible light exposure, consistent with the absence of extended conjugation or photosensitizing chromophores.
Quantum yield measurements reveal a direct correlation between photon energy and degradation efficiency [32]. The wavelength-dependent quantum yields follow the relationship φ = 0.62 × exp(-0.018 × λ), where λ represents the irradiation wavelength in nanometers. This exponential relationship reflects the energy threshold requirements for efficient photochemical bond cleavage.








